2-(chloromethoxy)ethyl Acetate
Overview
Description
2-(chloromethoxy)ethyl Acetate, also known as Acetic acid 2-chloromethoxy-ethyl ester, is a chemical compound with the molecular formula C5H9ClO31. It has an average mass of 152.576 Da and a monoisotopic mass of 152.024017 Da1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(chloromethoxy)ethyl Acetate.Molecular Structure Analysis
The molecular structure of 2-(chloromethoxy)ethyl Acetate consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms1. The InChI representation of the molecule is InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3
2.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(chloromethoxy)ethyl Acetate.Physical And Chemical Properties Analysis
2-(chloromethoxy)ethyl Acetate has a density of 1.2±0.1 g/cm³1. Its boiling point is 199.3±15.0 °C at 760 mmHg1. The vapour pressure is 0.3±0.4 mmHg at 25°C1. The enthalpy of vaporization is 43.6±3.0 kJ/mol1. The flash point is 83.6±19.4 °C1. The index of refraction is 1.4211. The molar refractivity is 33.6±0.3 cm³1. It has 3 hydrogen bond acceptors and 5 freely rotating bonds1.Scientific Research Applications
Reactivity and Interaction with Other Compounds
2-(Chloromethoxy)ethyl acetate has shown novel reactivity, particularly in its interaction with alcohols in the presence of silver carbonate. This reaction results in the production of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, indicating its potential as a versatile reagent in organic synthesis. A mechanism involving the participation of a chloromethyl ether oxygen atom is proposed for the formation of these products (Aitken, Rees, Suckling, & Wood, 1986).
Use in Polymer Synthesis
Ethyl acetate, closely related to 2-(chloromethoxy)ethyl acetate, has been utilized as a solvent in the synthesis of poly(2-ethyl-2-oxazoline), a poly(2-oxazoline) with significant applications in biomedicine due to its high water solubility and controlled polymerization. This represents a shift towards more environmentally friendly and pharmaceutically compatible solvents in polymer synthesis (Vergaelen et al., 2020).
Catalytic Applications
A study demonstrated the use of a manganese oxide OMS-2 catalyst for the total oxidation of ethyl acetate, showcasing its efficiency and stability. This process is important in environmental applications, particularly in catalytic oxidation processes (Gandhe et al., 2007).
Environmental and Safety Assessments
In the context of environmental safety, ethyl acetate has been evaluated for its potential in determining extractable organic halogens from contaminated soil, sediment, and sewage sludge. This demonstrates its role in environmental monitoring and safety assessment (Reemtsma & Jekel, 1996).
Safety And Hazards
2-(chloromethoxy)ethyl Acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard3. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the central nervous system being the target organ3. It is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-(chloromethoxy)ethyl Acetate.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
properties
IUPAC Name |
2-(chloromethoxy)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-5(7)9-3-2-8-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHCSXMDRKCMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434436 | |
Record name | 2-(chloromethoxy)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethoxy)ethyl Acetate | |
CAS RN |
40510-88-1 | |
Record name | Ethanol, 2-(chloromethoxy)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40510-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethoxy)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid 2-chloromethoxy-ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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